4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline
Description
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-9-11-17(12-10-16)28(26,27)21-18-7-3-4-8-20(18)23-15-19(21)22(25)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMSKPBMFZNQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline typically involves the condensation of piperidine with a quinoline derivative. One common method includes the reaction of 4-tosylquinoline-3-carbaldehyde with piperidine under microwave-assisted conditions. This method is efficient and yields the desired product in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline core with a piperidine ring and a sulfonyl group, which enhances its biological activity. The synthesis typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide or dimethyl sulfoxide to optimize yield and purity. The following table summarizes key aspects of its synthesis:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | DMF, heated at 190 °C | 60-97% |
| 2 | Palladium-catalyzed coupling | Varies | Varies |
| 3 | Cyclization | Anhydrous conditions | Varies |
Biological Activities
Research indicates that 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline exhibits several pharmacological properties:
- Anti-cancer Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : It displays activity against various pathogens, suggesting its use in developing new antibiotics.
Case Studies
- Cancer Research : A study investigated the compound's effect on breast cancer cell lines, revealing an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Inflammation Models : In animal models of arthritis, the compound reduced inflammatory markers (TNF-alpha and IL-6) by approximately 40%, showcasing its potential as an anti-inflammatory agent.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its effectiveness as an antimicrobial agent.
Research Applications
The unique properties of this compound make it suitable for various research applications:
- Drug Development : Its ability to modulate biological targets positions it as a lead compound for new drug formulations.
- Synthetic Chemistry : The compound serves as a precursor for synthesizing more complex molecules in medicinal chemistry.
- Biological Assays : It is utilized in high-throughput screening assays to identify new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterases by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between the target compound and key analogs:
Key Observations :
- The target compound’s tosyl group is rare among analogs, which typically feature chloro, methoxy, or amino substituents.
- Piperidine/pyrrolidine/piperazine heterocycles are common, but their placement (e.g., carbonyl-linked vs. direct attachment) affects bioactivity and solubility.
Physicochemical Properties
- Solubility : Piperidine/pyrrolidine groups enhance water solubility compared to purely aromatic analogs (e.g., 4k ).
- Metabolic Stability: The tosyl group in the target compound may reduce metabolic degradation relative to methoxy or amino substituents .
- Crystal Packing: Analogs like 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline show C–H···π and π-π interactions, influencing crystallinity .
Biological Activity
4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline is a synthetic compound that belongs to the class of quinolines, known for their diverse biological activities. This compound features a unique structural composition that includes a piperidine ring and a sulfonyl group, which may enhance its solubility and reactivity. The focus of this article is to explore its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the sulfonyl group is significant as it often enhances the compound's interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Quinoline Core | Provides a scaffold for various biological activities |
| Piperidine Ring | Imparts flexibility and potential interactions with receptors |
| Sulfonyl Group | Enhances solubility and reactivity |
Biological Activity
Research indicates that this compound exhibits several pharmacological properties, making it a candidate for further development in medicinal chemistry.
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- DNA Intercalation : The quinoline core may allow the compound to intercalate with DNA, affecting gene expression and cellular proliferation.
- Targeting Cancer Pathways : Studies suggest that derivatives of quinoline structures can induce apoptosis in cancer cells by modulating various signaling pathways .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : A derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, indicating potential as an anticancer agent .
- Neuroprotective Effects : Research demonstrated that compounds with similar piperidine structures exhibited neuroprotective effects in models of neurodegeneration, suggesting that this compound may have similar properties .
Comparative Analysis
To understand the unique features of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propylquinolin-4-one | Contains azepane ring | Enhanced binding affinity |
| N-[3-Fluoro-4-{(6-Methoxy)-7-[Piperidinyl]quinolin-4-Yl}phenyl]carbamate | Fluorinated quinoline | Potential anticancer properties |
| 7-(3-Oximido-4-amido-4-alkyl-piperidino)quinoline carboxylic acid | Varied substituents | Antibacterial activity |
Q & A
Q. What are the established synthetic routes for 4-(4-methylbenzenesulfonyl)-3-(piperidine-1-carbonyl)quinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., THF, DCM) with catalysts like iodine .
- Piperidine-carbonyl attachment : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) or direct acylation of piperidine derivatives .
- Optimization : Yield improvements (70–90%) are achieved by controlling temperature (e.g., 338 K for sulfonylation ), solvent polarity, and stoichiometric ratios of reagents. GC-MS and IR confirm intermediate structures .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
Q. What preliminary biological screening approaches are used to assess its bioactivity?
Methodological Answer:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, often benchmarked against doxorubicin .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxicity results) be systematically resolved?
Methodological Answer:
- Dose-response curves : Compare IC₅₀ (cytotoxicity) and MIC (antimicrobial) values to identify selective indices (SI > 10 indicates therapeutic potential) .
- Mechanistic studies :
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing piperidine with morpholine) to isolate bioactivity contributors .
Q. What experimental designs optimize environmental safety assessments of this compound?
Methodological Answer:
Q. How can computational methods guide the design of derivatives with enhanced multi-target activity?
Methodological Answer:
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
- ADMET prediction : Use SwissADME to optimize logP (<5), solubility (LogS > -4), and BBB permeability .
- Dynamic simulations : MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields or bioactivity across studies?
Methodological Answer:
- Reproducibility checks : Replicate reactions with strict control of moisture, oxygen, and catalyst purity (e.g., iodine vs. BF₃ discrepancies ).
- Meta-analysis : Compare solvent systems (e.g., DMF vs. THF) and purification methods (column chromatography vs. recrystallization) .
- Statistical validation : Apply ANOVA to batch-to-batch variability in bioassays .
Methodological Framework Alignment
All questions align with Guiding Principle 2 of evidence-based inquiry, linking research to theoretical frameworks such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
